molecular formula C14H19NO3 B14908725 n-(3,4-Dimethoxybenzyl)-3-methylbut-2-enamide

n-(3,4-Dimethoxybenzyl)-3-methylbut-2-enamide

Cat. No.: B14908725
M. Wt: 249.30 g/mol
InChI Key: ACAAVQWFDQQQPA-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxybenzyl)-3-methylbut-2-enamide is an α,β-unsaturated amide featuring a 3,4-dimethoxybenzyl group linked to a 3-methylbut-2-enamide moiety. The conjugated enamide system may also participate in cycloaddition or Michael addition reactions, common in heterocyclic synthesis .

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-methylbut-2-enamide

InChI

InChI=1S/C14H19NO3/c1-10(2)7-14(16)15-9-11-5-6-12(17-3)13(8-11)18-4/h5-8H,9H2,1-4H3,(H,15,16)

InChI Key

ACAAVQWFDQQQPA-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NCC1=CC(=C(C=C1)OC)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(3,4-Dimethoxybenzyl)-3-methylbut-2-enamide typically involves the reaction of 3,4-dimethoxybenzylamine with 3-methylbut-2-enoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: n-(3,4-Dimethoxybenzyl)-3-methylbut-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of n-(3,4-Dimethoxybenzyl)-3-methylbut-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the amide functionality play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

(E)-N-(3,4-Dimethoxyphenethyl)-3-methoxybut-2-enamide
  • Structure : Features a 3,4-dimethoxyphenethyl group (two-carbon spacer) and a 3-methoxybut-2-enamide.
  • Synthesis: Prepared via reaction of 3,4-dimethoxyphenethylamine with 3-methoxy-2-butenoyl chloride .
  • Applications: Serves as an intermediate for synthesizing 3,4-dihydroisoquinolines and related heterocycles.
  • Key Differences: The phenethyl group (vs. benzyl) introduces greater conformational flexibility. The 3-methoxy substituent on the enamide (vs.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Structure : Contains a 3-methylbenzamide core and an N,O-bidentate 2-hydroxy-1,1-dimethylethyl group.
  • Synthesis: Derived from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol .
  • Applications : Utilized as a directing group in metal-catalyzed C–H bond functionalization due to its N,O-chelation capability.
  • Key Differences :
    • The hydroxy-dimethylethyl group enables coordination to metals, unlike the target compound’s dimethoxybenzyl group.
    • The saturated amide backbone (vs. α,β-unsaturated) limits participation in conjugate addition reactions.
3,4-Dimethoxy-2-(3-methyl-but-2-enyl)-benzaldehyde
  • Structure : A benzaldehyde derivative with a prenyl (3-methylbut-2-enyl) substituent at the 2-position.
  • Synthesis : Routes involve alkylation or Claisen-Schmidt condensation, as indicated by LookChem data .
  • Applications: Likely serves as a precursor in the synthesis of prenylated alkaloids or flavonoids.
  • Key Differences :
    • The aldehyde functional group (vs. amide) confers distinct reactivity, such as participation in nucleophilic additions or redox reactions.

Physicochemical and Reactivity Profiles

Compound Molecular Formula Molecular Weight Key Functional Groups Reactivity Highlights
N-(3,4-Dimethoxybenzyl)-3-methylbut-2-enamide C₁₄H₁₇NO₃ 247.29 g/mol α,β-unsaturated amide, dimethoxybenzyl Conjugate addition, potential cyclization
(E)-N-(3,4-Dimethoxyphenethyl)-3-methoxybut-2-enamide C₁₅H₂₁NO₄ 279.33 g/mol Phenethyl, methoxy-enamide Heterocyclic intermediate, dihydroisoquinoline synthesis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₁H₁₅NO₂ 193.24 g/mol N,O-bidentate, hydroxyalkyl Metal coordination, C–H activation
3,4-Dimethoxy-2-(3-methyl-but-2-enyl)-benzaldehyde C₁₄H₁₈O₃ 234.29 g/mol Aldehyde, prenyl Aldol reactions, redox transformations

Notes:

  • The target compound’s α,β-unsaturated amide enables electrophilic reactivity, contrasting with the saturated amide in ’s compound.
  • The dimethoxybenzyl group may act as a weak directing group in catalysis, though less effectively than the N,O-bidentate system in .

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